molecular formula C17H11ClN2O3S B2890472 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide CAS No. 923501-36-4

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2890472
CAS No.: 923501-36-4
M. Wt: 358.8
InChI Key: FIQXEINSSFKDRN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran-2-carboxamide core linked to a chloro- and methoxy- substituted benzothiazole ring. This specific structure places it within a class of compounds recognized for significant biological activity in pharmacological research. The inclusion of a chlorine atom is a common and strategically important feature in medicinal chemistry, as it can profoundly influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . This reagent is presented as a high-purity chemical tool for research purposes only and is strictly not intended for diagnostic, therapeutic, or veterinary applications. Recent scientific investigations into structurally related benzofuran-2-carboxamide derivatives have revealed their promising role as immunomodulatory agents. Compounds within this chemical class have demonstrated efficacy in blocking CCL20-induced chemotaxis, a key biological process involved in the recruitment of immune cells. The CCL20/CCR6 axis, which is targeted by these inhibitors, is critically implicated in the pathophysiology of autoimmune disorders, inflammatory bowel diseases, and colorectal cancer . Furthermore, selected benzofuran-2-carboxamide analogues have shown potent, direct activity against colon cancer cell lines, exhibiting cytotoxic, cytostatic, and antiproliferative effects in vitro . This dual mechanism of action—simultaneously modulating immune cell migration and directly inhibiting cancer cell growth—makes this class of compounds, including the subject molecule, a valuable asset for researchers exploring novel oncological and immunology pathways. Researchers will find this compound particularly useful for probing the structure-activity relationships (SAR) of benzothiazole-carboxamide hybrids, a scaffold that has also been explored in neurodegenerative disease research, for instance as monoamine oxidase B (MAO-B) inhibitors . Its carefully designed structure, which combines electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the benzothiazole ring, provides a versatile platform for further chemical optimization and biological evaluation in high-throughput screening campaigns and target validation studies.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c1-22-12-7-6-10(18)15-14(12)19-17(24-15)20-16(21)13-8-9-4-2-3-5-11(9)23-13/h2-8H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQXEINSSFKDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features:

  • Chemical Formula : C22H18ClN3O4S
  • IUPAC Name : this compound

The presence of the benzothiazole and benzofuran moieties suggests potential interactions with biological targets that could lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and anti-inflammatory properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of related benzothiazole derivatives. For instance, a study on benzothiazole compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The active compound significantly reduced the expression of inflammatory cytokines such as IL-6 and TNF-α, indicating a dual mechanism involving both anticancer and anti-inflammatory pathways .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
B7A4311AKT/ERK inhibition
B7A5492Apoptosis induction
B7H12994Cell cycle arrest

The proposed mechanism involves the inhibition of critical signaling pathways associated with cell survival and proliferation. Specifically, the compound may inhibit the AKT and ERK pathways, leading to increased apoptosis and reduced cell migration . This dual action not only targets tumor cells but also mitigates inflammation that often accompanies tumor progression.

Case Studies

In a notable study involving benzothiazole derivatives, researchers synthesized several compounds and screened them for biological activity. Among these, this compound was highlighted for its promising results in inhibiting cancer cell growth while simultaneously lowering pro-inflammatory cytokine levels .

Comparative Analysis

When compared to other known anticancer agents, this compound exhibits a favorable profile:

Table 2: Comparative Biological Activity

Compound NameIC50 (µM)Activity Type
N-(7-chloro-4-methoxybenzothiazole)5Anticancer
Doxorubicin0.5Anticancer
N-(4-nitrobenzyl) benzothiazole3Anticancer

The data indicates that while traditional chemotherapeutics like doxorubicin are potent, the novel compound offers an alternative mechanism that could be beneficial in combination therapies.

Comparison with Similar Compounds

Research Findings and Limitations

  • Strengths : The benzofuran carboxamide group enhances target engagement compared to sulfonamides, as evidenced by crystallographic studies showing stronger hydrogen bonds with Ras residues .
  • Limitations : Direct comparative studies on pharmacokinetics (e.g., bioavailability, metabolic stability) are lacking. Sulfonamide derivatives (e.g., 47c) may still outperform in vivo due to their tunable alkylation patterns .

Data Tables

Table 1: Physicochemical Properties
Property Target Compound 41d 47c 22
Molecular Weight (g/mol) 404.84 395.28 455.91 355.39
logP (Predicted) 3.2 2.8 2.5 2.9
Hydrogen Bond Donors 2 2 3 1
Rotatable Bonds 4 5 6 3

Q & A

Q. What are the key methodological considerations for optimizing the synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide to achieve high yield and purity?

Answer: Synthesis optimization requires:

  • Stepwise coupling : Reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with activated 1-benzofuran-2-carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) under anhydrous conditions .
  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency .
  • Catalyst use : Piperidine or triethylamine can accelerate amide bond formation .
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC), with monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm substitution patterns (e.g., methoxy at C4, chloro at C7) and amide linkage integrity .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 415.1) and detects impurities .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) .
  • X-ray crystallography (SHELX) : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. How should researchers design initial biological screening assays for this compound?

Answer:

  • Target selection : Prioritize enzymes/pathways associated with benzothiazoles (e.g., kinases, microbial enzymes) .
  • In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometry) and cytotoxicity screens (MTT assay on cancer cell lines) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify efficacy thresholds .
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

  • Assay validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Off-target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
  • Data normalization : Express activity as % inhibition relative to vehicle controls and validate with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What computational strategies are employed to model interactions between this compound and its biological targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Predict binding modes in enzyme active sites (e.g., ATP-binding pockets) using crystal structures (PDB IDs) .
  • Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • Free energy calculations (MM-PBSA) : Quantify binding affinities and guide SAR optimization .
  • Pharmacophore modeling : Identify critical substituents (e.g., chloro, methoxy) for target engagement .

Q. How do structural modifications at the benzofuran or benzothiazole moieties influence inhibitory potency?

Answer:

  • Benzothiazole modifications :
    • C7 substituents: Chloro enhances hydrophobicity and target affinity (IC₅₀ reduction from 10 µM → 0.5 µM in kinase assays) .
    • C4 methoxy: Improves metabolic stability by reducing CYP450 oxidation .
  • Benzofuran modifications :
    • C2 carboxamide: Critical for hydrogen bonding with catalytic lysine residues .
    • Substituent addition: Electron-withdrawing groups (e.g., nitro) at C5 increase electrophilicity and covalent binding potential .

Q. What methodological approaches are used to validate the compound’s mechanism of action in cellular models?

Answer:

  • Gene knockdown/knockout (CRISPR) : Confirm target dependency (e.g., apoptosis rescue in target-deficient cells) .
  • Western blotting : Monitor downstream signaling (e.g., phosphorylation status of MAPK/ERK) .
  • Cellular thermal shift assay (CETSA) : Verify target engagement by measuring protein stability shifts post-treatment .
  • Metabolic tracing : Use ¹³C-glucose to assess pathway modulation (e.g., glycolysis inhibition) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models be interpreted?

Answer:

  • 3D model limitations : Hypoxic cores in spheroids reduce drug penetration, requiring higher EC₅₀ values .
  • Proliferation rates : Rapidly dividing 2D cells may overestimate efficacy compared to quiescent 3D cells .
  • Solution : Normalize data to spheroid volume and use imaging (e.g., confocal microscopy) to quantify intratumoral distribution .

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